molecular formula C18H19F2N5O3S B10830835 Vulolisib CAS No. 2390105-79-8

Vulolisib

Cat. No.: B10830835
CAS No.: 2390105-79-8
M. Wt: 423.4 g/mol
InChI Key: KEEKMOIRJUWKNK-CABZTGNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vulolisib involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Vulolisib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Vulolisib has a wide range of applications in scientific research:

Mechanism of Action

Vulolisib exerts its effects by selectively inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s selectivity for PI3Kα over other isoforms (PI3Kβ, PI3Kγ, and PI3Kδ) enhances its therapeutic potential and minimizes off-target effects .

Comparison with Similar Compounds

Uniqueness of Vulolisib: this compound stands out due to its high selectivity for PI3Kα, which reduces the likelihood of side effects associated with non-selective inhibition. Its potent antiproliferative activity against cancer cells with PI3Kα mutations makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

2390105-79-8

Molecular Formula

C18H19F2N5O3S

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

InChI

InChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

KEEKMOIRJUWKNK-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](CSC4=O)C(F)F

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F

Origin of Product

United States

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